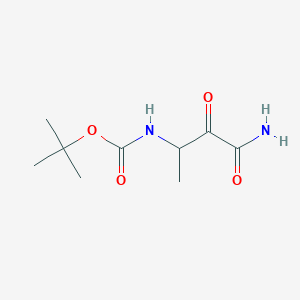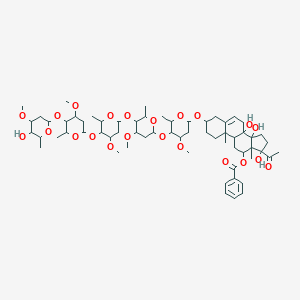
Epilachnadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epilachnadiene is a natural product that belongs to the sesquiterpene class of compounds. It is mainly found in the ladybug species Epilachna varivestis, which is commonly known as Mexican bean beetle. This compound has been studied extensively for its biological properties and applications in scientific research.
Scientific Research Applications
Electroporation in Gene Delivery
Electroporation (EP) has been a significant technique in basic research for over 25 years, aiding in the transfer of DNA into cells in vitro. It enhances the transfer of DNA vaccines and therapeutic plasmids to various tissues, resulting in high expression levels and potential clinical benefits. This method has seen advancements in nonviral gene transfer as a treatment for various conditions and is being applied in many species, including humans. Clinical trials employing EP are currently ongoing, showcasing its transition from basic science to clinical applications (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
Azamacrolides and Epilachnadiene in Beetle Secretion
A study on the pupal defensive secretion of the Mexican bean beetle, Epilachna varivestis, discovered a group of novel alkaloids named azamacrolides. The major component of this secretion was identified as epilachnene, and the secretion also contained this compound. This research sheds light on the unique chemical composition of beetle secretions and their potential applications in various scientific fields (Attygalle et al., 1993).
Translational Epidemiology in Genetic Research
Translational research (TR) in epidemiology has gained prominence, especially in human genomics, and plays a critical role in translating scientific discoveries into population health impact. This approach encompasses four phases, from exploring basic scientific discoveries to evaluating their efficacy in observational studies and controlled trials, and finally assessing their impact on population health outcomes. Epidemiology's integral role in knowledge synthesis and quantitative methods, such as meta-analysis, is crucial for the advancement of TR (Khoury, Gwinn, & Ioannidis, 2010).
Epigenetics in Cancer Research
Epigenetics, a field focusing on heritable changes in gene function, has become prominent in cancer research. Discoveries in DNA methylation and histone modifications have led to the development of new biomarkers for disease and novel pharmacological strategies. The approval of the first epigenetic drugs for certain leukemias and lymphomas highlights the potential of epigenetics in mainstream oncology (Rodríguez-Paredes & Esteller, 2011).
Theory and Application of Electroporative Gene Delivery
The theory and practice of electroporative gene transfer are crucial for preclinical and translational gene therapy. In vivo electroporation has become a leading technology for developing nonviral gene therapies and nucleic acid vaccines (NAV). Critical parameters governing EP efficacy, such as cell size and field strength, need optimization for each tissue to maximize gene delivery while minimizing cell damage (Somiari et al., 2000).
properties
CAS RN |
147363-83-5 |
|---|---|
Molecular Formula |
C39H65N5O9 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
(5R,7Z,10Z)-5-propyl-1-oxa-4-azacyclopentadeca-7,10-dien-15-one |
InChI |
InChI=1S/C16H27NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5-6,8,15,17H,2,4,7,9-14H2,1H3/b5-3-,8-6-/t15-/m1/s1 |
InChI Key |
BXYITUWPJTZYAS-BMRLUTBMSA-N |
Isomeric SMILES |
CCC[C@@H]1C/C=C\C/C=C\CCCC(=O)OCCN1 |
SMILES |
CCCC1CC=CCC=CCCCC(=O)OCCN1 |
Canonical SMILES |
CCCC1CC=CCC=CCCCC(=O)OCCN1 |
synonyms |
11-propyl-12-azacyclotetradec-5,8-dien-14-olide epilachnadiene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



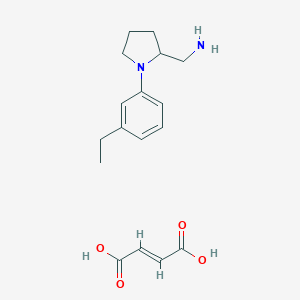
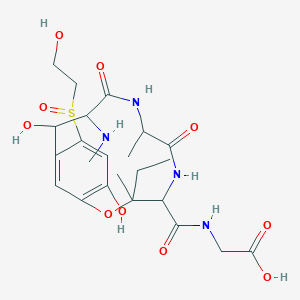
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
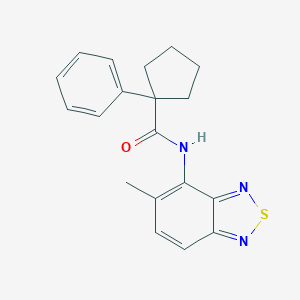
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
